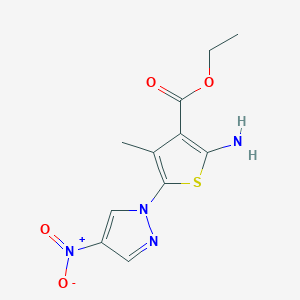

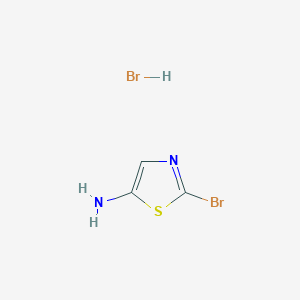

![molecular formula C9H9N3O2 B3002587 1,5-二甲基吡唑并[4,3-b]吡啶-6-甲酸 CAS No. 2344679-54-3](/img/structure/B3002587.png)

1,5-二甲基吡唑并[4,3-b]吡啶-6-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid is a derivative of the heterocyclic pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse substituents and have been extensively studied due to their potential biomedical applications. The pyrazolo[3,4-b]pyridines can exist in two tautomeric forms, namely the 1H- and 2H-isomers, and have been the subject of over 5500 references, including 2400 patents .

Synthesis Analysis

The synthesis of related pyrazole carboxylic acid derivatives involves functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide with a good yield of 69% through the reaction of the acid chloride with 2,3-diaminopyridine. Additionally, a different product, a 3H-imidazo[4,5-b]pyridine derivative, was formed under the reaction of acid chloride with 2,3-diaminopyridine and base in benzene . These reactions highlight the reactivity of the pyrazole carboxylic acid derivatives and their potential for generating a variety of compounds through functionalization.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been characterized using crystallography and spectroscopy. For example, the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative were described, providing insights into the tautomeric forms and conformational dependencies of these compounds . Similarly, the structure of ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate monohydrate was characterized, revealing a dihedral angle between the pyrazolopyridine unit and the phenyl ring, as well as the presence of disorder in the carboxylate O atoms .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives is demonstrated by their ability to undergo various reactions. The functionalization reactions mentioned in the synthesis analysis are examples of the chemical transformations these compounds can undergo. The formation of carboxamide and imidazo[4,5-b]pyridine derivatives from the reaction of acid chloride with diamines indicates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure. The crystallographic analysis provides data on cell constants, space groups, and crystalline systems, which are essential for understanding the physical properties such as density and molecular conformation . The presence of hydrogen bonding, C-H...π, and π-π stacking interactions in the crystal structure of ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate monohydrate indicates the potential for these compounds to form supramolecular assemblies, which is significant for their chemical properties and potential applications .

科学研究应用

合成和功能化

1,5-二甲基吡唑并[4,3-b]吡啶-6-甲酸及其衍生物作为各种杂环化合物的合成中的关键中间体,在药物研究中具有重要意义。例如,实验和理论研究已经证明了相关吡唑羧酸的功能化反应,通过与二胺的环缩合或与酰氯的反应等机制形成新型化合物 (Yıldırım, Kandemirli, & Demir, 2005)。

新型杂环化合物

该化合物已被用于开发在探索新药中具有重要意义的新型杂环结构。研究表明它与各种试剂反应生成具有药物学意义的杂环的有效性,从而扩展了药物发现的化学空间 (Metwally, Etman, Gafer, & Khalil, 2008)。

生物活性支架的合成

已经将努力集中在开发生物活性支架的便利合成方法上,例如 6-氨基和 6-氧代咪唑并[4,5-b]吡唑并[3,4-e]吡啶,利用 1,5-二甲基吡唑并[4,3-b]吡啶-6-甲酸的衍生物。这些支架有望进行进一步的生物学评估和潜在的治疗应用 (Yakovenko & Vovk, 2021)。

稠合吡啶库的构建

该化合物还可以在构建稠合吡啶羧酸库中得到应用,这在组合化学中对于药物发现至关重要。此类库为针对各种生物靶标的筛选提供了一组多样化的化合物,从而有助于识别新型先导化合物 (Volochnyuk et al., 2010)。

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been noted for their significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may interact with various cellular targets, including enzymes and receptors.

Biochemical Pathways

Given the noted anticancer potential and enzymatic inhibitory activity of related pyrazolo[1,5-a]pyrimidines , it is plausible that this compound could influence pathways related to cell proliferation, apoptosis, and enzymatic reactions.

Result of Action

Based on the noted properties of related compounds , it is plausible that this compound could exert effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cell proliferation or apoptosis.

安全和危害

未来方向

属性

IUPAC Name |

1,5-dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-6(9(13)14)3-8-7(11-5)4-10-12(8)2/h3-4H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQIRNOCRFAVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1C(=O)O)N(N=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

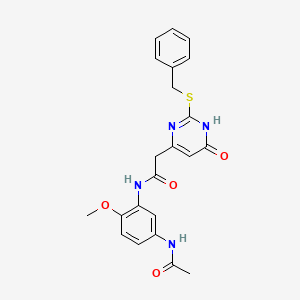

![4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3002508.png)

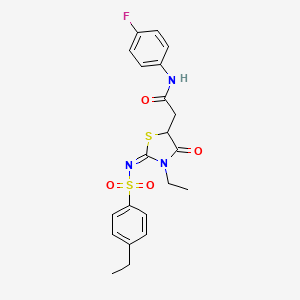

![2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide](/img/structure/B3002512.png)

![2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3002515.png)

![2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3002520.png)

![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)

![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)